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Compound Name: GSK-LSD1 Dihydrochloride

Cat. No.: B560601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy of GSK-LSD1 (also

known as GSK2879552), a potent and selective irreversible inhibitor of Lysine-Specific

Demethylase 1 (LSD1). The following application notes and protocols are designed to guide

researchers in designing and executing preclinical studies to evaluate the anti-tumor activity of

GSK-LSD1 in various xenograft models.

Introduction
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator frequently overexpressed

in various cancers, including small cell lung cancer (SCLC), acute myeloid leukemia (AML),

and glioblastoma.[1][2] Its role in oncogenesis makes it a compelling therapeutic target. GSK-

LSD1 is a mechanism-based inhibitor of LSD1 that has demonstrated significant anti-

proliferative effects in preclinical models by inducing differentiation in AML cells and activating

the NOTCH pathway in SCLC.[2][3][4] These application notes summarize the in vivo efficacy

data and provide detailed protocols for xenograft studies based on published research.

Summary of In Vivo Efficacy Data
The in vivo anti-tumor activity of GSK-LSD1 has been evaluated in several xenograft models,

demonstrating significant tumor growth inhibition and prolonged survival. The data from key

studies are summarized below.
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Xenograft
Model

Cancer
Type

Cell
Line/Origin

Efficacy
Results

Dosage and
Administrat
ion

Reference

Subcutaneou

s

Small Cell

Lung Cancer

(SCLC)

NCI-H1417

Effective in

inhibiting

tumor growth.

Described as

a

"pronouncedl

y delayed"

tumor growth

rather than

regression.[5]

Not explicitly

detailed in

the provided

search

results, but

clinical trials

for SCLC

used doses

from 0.25 mg

to 4 mg daily

or

intermittently.

[6]

[1][2][5]

Subcutaneou

s

Acute

Myeloid

Leukemia

(AML)

MV4-11

Drastically

reduced the

presence of

GFP+ AML

cells in the

bone marrow

and extended

survival.[7]

Daily

administratio

n. A dose of

4.9 mg/kg

showed in

vivo efficacy

for CD86

expression in

the MV-4-11

model.[8]

[7][8][9]

Orthotopic Glioblastoma MDA-GSC20

Led to a

significant

drop in tumor

burden after

long-term

treatment.[10]

[11]

Not explicitly

detailed in

the provided

search

results.

[10][11]

Patient-

Derived

Oral

Squamous

Patient

Tumor Tissue

Inhibited

further tumor

Biweekly

injection of 10

[12][13][14]
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Xenograft

(PDX)

Cell

Carcinoma

(OSCC)

growth of pre-

existing

tumors and

attenuated

the

expression of

tumor-

promoting

genes.[12]

[13][14]

mg/kg.[12]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are

provided.
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Caption: GSK-LSD1 Signaling Pathways in SCLC and AML.
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Caption: General Experimental Workflow for In Vivo Efficacy Studies.
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Experimental Protocols
The following are detailed protocols for establishing and evaluating the efficacy of GSK-LSD1

in subcutaneous and orthotopic xenograft models.

Protocol 1: Subcutaneous Xenograft Model for SCLC
and AML
This protocol is suitable for cell lines such as NCI-H1417 (SCLC) and MV4-11 (AML).

Materials:

SCLC (NCI-H1417) or AML (MV4-11) cancer cell lines

Appropriate cell culture medium and supplements

Phosphate-buffered saline (PBS)

Matrigel (optional, can improve tumor take rate)

Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice), 6-8

weeks old

Syringes and needles (27-30 gauge)

Calipers for tumor measurement

GSK-LSD1 and vehicle control solution

Procedure:

Cell Culture: Culture cancer cells according to standard protocols to achieve a sufficient

number of viable cells for injection.

Cell Preparation:

Harvest cells during the logarithmic growth phase.
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Wash the cells with sterile PBS and resuspend them in PBS or serum-free medium at a

concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior

to injection.

Tumor Cell Implantation:

Anesthetize the mice according to approved institutional animal care and use committee

(IACUC) protocols.

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

Tumor Growth Monitoring:

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume

using the formula: Volume = (Length x Width²) / 2.

Treatment:

Once tumors reach the desired size, randomize mice into treatment and control groups.

Administer GSK-LSD1 or vehicle control according to the planned dosing schedule (e.g.,

daily oral gavage). The dose should be based on previous studies or dose-ranging

experiments.

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

The primary endpoint is typically tumor growth inhibition. Survival can be a secondary

endpoint.

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g.,

histology, biomarker analysis).
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Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol is suitable for glioblastoma stem-like cells such as MDA-GSC20, which should be

engineered to express a reporter like luciferase for in vivo imaging.

Materials:

Glioblastoma cells (e.g., MDA-GSC20) stably expressing luciferase

Stereotactic apparatus for intracranial injection

Micro-syringe (e.g., Hamilton syringe)

Bioluminescence imaging system (e.g., IVIS)

D-luciferin

Immunocompromised mice (e.g., nude mice)

GSK-LSD1 and vehicle control solution

Procedure:

Cell Preparation: Prepare a single-cell suspension of luciferase-expressing glioblastoma

cells in sterile PBS at a concentration of approximately 1 x 10^5 cells per 2-5 µL.

Intracranial Implantation:

Anesthetize the mouse and secure it in the stereotactic frame.

Create a small burr hole in the skull at the desired coordinates for injection into the brain

(e.g., striatum).

Slowly inject the cell suspension into the brain parenchyma using a micro-syringe.

Seal the burr hole with bone wax and suture the scalp incision.

Tumor Engraftment and Monitoring:
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One week post-implantation, confirm tumor engraftment using bioluminescence imaging.

[11]

To perform imaging, administer D-luciferin via intraperitoneal injection and image the mice

using a bioluminescence imaging system.[1][10][15]

Continue weekly imaging to monitor tumor progression.[11][16]

Treatment:

Once tumors are established (as confirmed by bioluminescence), randomize mice into

treatment groups.[11]

Administer GSK-LSD1 or vehicle control as per the study design.

Efficacy Evaluation:

Monitor tumor burden weekly via bioluminescence imaging. The signal intensity correlates

with tumor size.[10]

Monitor animal health and survival.

At the study endpoint, brains can be harvested for histological and molecular analysis.

Conclusion
The preclinical in vivo data strongly support the therapeutic potential of GSK-LSD1 in SCLC,

AML, glioblastoma, and oral cancer. The provided protocols offer a framework for researchers

to further investigate the efficacy and mechanisms of action of this promising epigenetic

therapeutic agent in relevant xenograft models. Careful experimental design, including

appropriate model selection and endpoint analysis, will be crucial for the successful translation

of these findings to the clinic.
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[https://www.benchchem.com/product/b560601#in-vivo-efficacy-studies-of-gsk-lsd1-in-
xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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